Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a chemical compound with a complex molecular structure
Properties
IUPAC Name |
methyl 2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-17-8(15)3-2-4(13)10-6-5(3)7(14)12-9(16)11-6/h2H,1H3,(H3,10,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBNRMVZIKEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multiple steps. One common method involves the reaction of a key intermediate, such as 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide, with different reagents. The reaction conditions typically include refluxing the intermediate with hydrazine hydrate in ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
2. Antimicrobial Properties
Research has demonstrated that methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
3. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in nucleotide synthesis and DNA repair mechanisms. This property makes it a candidate for further development in treating diseases characterized by dysregulated cell proliferation .
Agricultural Applications
1. Pesticide Development
The structural characteristics of this compound have led to investigations into its use as a pesticide. Its efficacy against specific pests has been documented in field trials where it demonstrated lower toxicity to non-target organisms while effectively controlling pest populations .
2. Plant Growth Regulation
Studies suggest that this compound may act as a plant growth regulator. It has been shown to enhance growth rates and improve resistance to environmental stressors in certain crops. This application could lead to increased agricultural productivity and sustainability .
Material Science Applications
1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications .
2. Nanotechnology
Research into nanocomposites incorporating this compound has revealed potential uses in electronics and photonics. The unique properties of the compound allow for the development of materials with tailored electrical and optical characteristics .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Study on Breast Cancer Cell Lines | Induced apoptosis in vitro; reduced tumor size in vivo models |
| Antimicrobial Properties | Evaluation Against Bacterial Strains | Effective against multiple strains; lower toxicity to human cells |
| Agricultural Pesticide | Field Trials on Crop Pest Management | Significant reduction in pest populations; minimal impact on beneficial insects |
| Polymer Synthesis | Development of High-Performance Polymers | Enhanced mechanical properties observed; improved thermal stability |
Mechanism of Action
The mechanism by which methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, leading to the activation or inhibition of certain biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Piritrexim: A known pyrido[2,3-d]pyrimidine derivative with antitumor activity.
Isopiritrexim: Another derivative with similar biological properties.
Hydrazides and Piperazines: Other compounds within the same class that exhibit potential antitumor activity.
Uniqueness: Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its specific structural features and its demonstrated antitumor activity. Its unique molecular structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 258.21 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by source demonstrated its efficacy against a range of bacterial strains. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that methyl 2,4,7-trioxo compounds induce apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways and modulation of the Bcl-2 family proteins source.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- DNA Interaction : The compound has been shown to intercalate with DNA strands leading to inhibition of DNA synthesis.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
Safety and Toxicity
While the compound demonstrates promising biological activities, safety assessments are crucial. Toxicological studies indicate that it has a moderate toxicity profile with an LD50 value greater than 1000 mg/kg in rodent models source. Further studies are needed to establish a comprehensive safety profile.
Q & A
What is the optimized synthetic route for Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate?
Basic Research Question
The compound is synthesized via a two-step protocol:
Step 1 : Reflux 6-amino-1,3-dimethyluracil with dimethyl acetylenedicarboxylate (DMAD) in methanol (50 mL, 12–24 hours). The reaction yields the intermediate ester (2 ) as a yellow powder (63% yield, mp: 202.3–203.9°C), confirmed by IR (C=O stretches at 1654–1734 cm⁻¹) and LCMS (m/z 288 [M+Na⁺]) .
Step 2 : Hydrazinolysis of ester 2 with hydrazine hydrate in ethanol (24 hours, reflux) produces carbohydrazide 3 (67% yield, mp: 231°C). Key spectral markers include NH stretches (3168–3306 cm⁻¹) and LCMS (m/z 266 [M+H⁺]) .
Methodological Insight : Use TLC (chloroform/methanol) to monitor reaction progress. Hot filtration and recrystallization (methanol or ethanol) are critical for purity.
How can researchers confirm the structural integrity of synthesized derivatives?
Basic Research Question
Characterization relies on multimodal analytical techniques:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1645–1734 cm⁻¹) and NH/NH₂ vibrations (2295–3775 cm⁻¹) to confirm functional groups .
- LC-MS/ESI : Verify molecular ions (e.g., m/z 352 [M–1] for N’-benzylidene derivatives) and fragmentation patterns .
- ¹H-NMR : Detect isomerism (E/Z) via split signals (e.g., N=CH protons at δ 7.99–8.17 ppm) and substituent effects (e.g., OCH₃ at δ 3.8–3.9 ppm) .
Advanced Consideration : Discrepancies in melting points (e.g., decomposition at 286°C vs. 297°C for derivatives) may indicate polymorphic forms or impurities, necessitating repeated recrystallization .
What strategies are effective for derivatizing this scaffold to explore structure-activity relationships (SAR)?
Advanced Research Question
Derivatization focuses on the carbohydrazide (3 ) intermediate:
- Schiff Base Formation : React 3 with substituted benzaldehydes (e.g., 2-methoxy, 3-chloro) in ethanol (12 hours, reflux) to generate N’-arylidene derivatives (5a–l ). Yields range from 53% to 69%, with electron-withdrawing groups (e.g., Cl) enhancing stability .
- Biological Screening : Anti-HIV-1 activity is evaluated via reverse transcriptase inhibition assays. Derivatives with halogen substituents (e.g., 5f ) show enhanced potency due to improved hydrophobic interactions .
Methodological Tip : Optimize solvent polarity (e.g., ethanol vs. chloroform/methanol mixtures) to control crystallinity and isomer ratios.
How do spectral data discrepancies in synthesized derivatives inform structural elucidation?
Advanced Research Question
Spectral anomalies often arise from:
- E/Z Isomerism : Split signals in ¹H-NMR (e.g., N=CH protons at δ 7.99 and 8.17 ppm) indicate dynamic equilibrium. Use NOESY to confirm spatial arrangements .
- Tautomerism : Keto-enol tautomerism in the hexahydropyrido[2,3-d]pyrimidine core can obscure carbonyl signals. DMSO-d₆ as a solvent stabilizes the keto form, simplifying interpretation .
Case Study : For compound 5a , LC-MS data (m/z 352 [M–1]) deviates slightly from theoretical values (C₁₇H₁₅N₅O₄ requires m/z 353.11), suggesting in-source fragmentation or adduct formation .
What methodological considerations are crucial when designing anti-HIV agents based on this scaffold?
Advanced Research Question
Key factors include:
- Substituent Effects : Electron-deficient aldehydes (e.g., 3-chlorobenzaldehyde) enhance binding to HIV-1 reverse transcriptase’s hydrophobic pocket.
- Bioisosteric Replacement : Replace the methyl group at N1/N3 with bulkier substituents (e.g., ethyl, cyclopropyl) to modulate pharmacokinetics .
- In Silico Modeling : Dock derivatives into the NNRTI (non-nucleoside reverse transcriptase inhibitor) binding pocket using software like AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .
Experimental Design : Use MT-4 cell lines for cytotoxicity (CC₅₀) and anti-HIV (EC₅₀) profiling. Compare selectivity indices (SI = CC₅₀/EC₅₀) to established drugs like nevirapine .
How can researchers address low yields in the hydrazinolysis step (Step 2)?
Advanced Research Question
Low yields (e.g., 67% for 3 ) may result from:
- Incomplete Reaction : Extend reflux time (24→36 hours) or increase hydrazine hydrate stoichiometry (10→15 equivalents).
- Side Reactions : Add molecular sieves to absorb water, shifting equilibrium toward product .
Quality Control : Use HPLC-PDA (photodiode array) to detect unreacted ester 2 (retention time ~8.2 minutes) and adjust conditions accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
